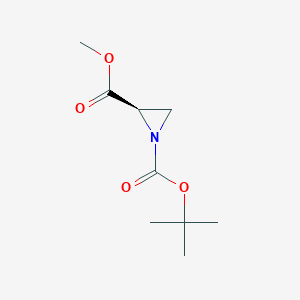

(R)-1-tert-Butyl 2-methyl aziridine-1,2-dicarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-O-tert-butyl 2-O-methyl (2R)-aziridine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO4/c1-9(2,3)14-8(12)10-5-6(10)7(11)13-4/h6H,5H2,1-4H3/t6-,10?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHKDZMSOHBQKDL-ZMMDDIOLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H]1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90650735 | |

| Record name | 1-tert-Butyl 2-methyl (2R)-aziridine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1239355-46-4 | |

| Record name | 1-tert-Butyl 2-methyl (2R)-aziridine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (R)-1-tert-Butyl 2-methyl aziridine-1,2-dicarboxylate: Structure, Stereochemistry, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Chiral Aziridines

Aziridines, the nitrogen-containing analogs of epoxides, are highly valuable three-membered heterocyclic scaffolds in modern organic synthesis and medicinal chemistry. Their inherent ring strain makes them susceptible to regio- and stereoselective ring-opening reactions, providing efficient access to a diverse array of functionalized amine-containing molecules.[1] Among this class of compounds, chiral aziridine-2-carboxylates have emerged as particularly powerful building blocks for the synthesis of enantiomerically pure α- and β-amino acids, peptide fragments, and complex natural products.[1][2] This guide focuses on a specific and highly versatile derivative, (R)-1-tert-Butyl 2-methyl aziridine-1,2-dicarboxylate, detailing its structural features, stereochemical assignment, synthetic routes, and applications in the development of novel therapeutics.

Part 1: Molecular Structure and Stereochemical Elucidation

The structural foundation of this compound lies in its strained three-membered ring, which dictates its reactivity. The nitrogen atom is functionalized with a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis that modulates the nucleophilicity of the nitrogen and influences the regioselectivity of ring-opening reactions. The C2 carbon of the aziridine ring is substituted with a methyl ester, providing a handle for further chemical transformations.

The designation "(R)" refers to the absolute stereochemistry at the C2 chiral center of the aziridine ring. This assignment is determined using the Cahn-Ingold-Prelog (CIP) priority rules.

Determining Stereochemistry: The Cahn-Ingold-Prelog Priority Rules in Action

A clear understanding of the CIP rules is fundamental to appreciating the stereochemical integrity of this chiral building block. The process for assigning the stereochemistry at the C2 position is as follows:

-

Identify the Chiral Center: The C2 carbon of the aziridine ring is bonded to four different substituents: the nitrogen atom (N1), the hydrogen atom (H), the methyl ester group (-COOCH3), and the C3 carbon of the ring.

-

Assign Priorities to Substituents: Priorities are assigned based on the atomic number of the atoms directly attached to the chiral center. Higher atomic numbers receive higher priority.

-

Priority 1: The nitrogen atom (N) of the aziridine ring has the highest atomic number directly attached to C2.

-

Priority 2: The carbon atom of the methyl ester group (-COOCH3) is the next highest.

-

Priority 3: The C3 carbon of the aziridine ring.

-

Priority 4: The hydrogen atom (H) has the lowest atomic number.

-

-

Orient the Molecule: The molecule is oriented in three-dimensional space so that the lowest priority substituent (the hydrogen atom) is pointing away from the viewer.

-

Determine the Direction of Priority Decrease: With the lowest priority group in the back, the direction from the highest priority substituent (1) to the second highest (2) and then to the third highest (3) is observed.

-

For this compound, this direction is clockwise , leading to the "(R)" designation.

-

Visualization of the (R) Configuration

Caption: General structure of the N-Boc protected aziridine-2-carboxylate.

Part 2: Asymmetric Synthesis Strategies

The enantioselective synthesis of this compound is of paramount importance to ensure the stereochemical purity of the final products in multi-step syntheses. Several strategies have been developed, often starting from readily available chiral precursors like amino acids.

Synthesis from L-Serine: A Chiral Pool Approach

A common and efficient method for the asymmetric synthesis of chiral aziridine-2-carboxylates involves the use of L-serine as a starting material. This approach leverages the inherent chirality of the amino acid to establish the desired stereocenter in the aziridine ring.

Conceptual Workflow:

Caption: Synthetic pathway from L-Serine to the target aziridine.

Detailed Experimental Protocol (Illustrative):

-

Step 1: Protection of L-Serine: The amino group of L-serine is first protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O). The carboxylic acid is then esterified to the methyl ester using standard conditions (e.g., methanol and thionyl chloride or diazomethane). This yields N-Boc-L-serine methyl ester. The rationale behind this protection strategy is to prevent unwanted side reactions of the amine and carboxylic acid functionalities in subsequent steps.

-

Step 2: Activation of the Hydroxyl Group: The primary hydroxyl group of the serine derivative is converted into a good leaving group. This is typically achieved by mesylation (using methanesulfonyl chloride, MsCl) or tosylation (using p-toluenesulfonyl chloride, TsCl) in the presence of a base like triethylamine or pyridine. This activation is crucial for the subsequent intramolecular nucleophilic substitution.

-

Step 3: Intramolecular Cyclization: The protected and activated serine derivative is treated with a non-nucleophilic base, such as potassium tert-butoxide or sodium hydride. The deprotonated nitrogen of the Boc-protected amine then acts as an intramolecular nucleophile, displacing the mesylate or tosylate group to form the aziridine ring. This Sₙ2 reaction proceeds with inversion of configuration at the carbon bearing the leaving group, thus establishing the (R) stereochemistry at the C2 position of the aziridine.

This self-validating protocol ensures high stereochemical fidelity, as the chirality is transferred from the readily available and enantiomerically pure L-serine.

Part 3: Spectroscopic and Physicochemical Data

Accurate characterization of this compound is essential for quality control and reaction monitoring. The following table summarizes key analytical data.

| Parameter | Value | Source |

| Molecular Formula | C₉H₁₅NO₄ | [3] |

| Molecular Weight | 201.22 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | - |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~3.75 (s, 3H, OCH₃), ~3.0-3.2 (m, 1H, aziridine CH), ~2.5-2.7 (m, 2H, aziridine CH₂), 1.48 (s, 9H, C(CH₃)₃) | [4][5] |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | ~170 (C=O, ester), ~160 (C=O, carbamate), ~82 (C(CH₃)₃), ~52 (OCH₃), ~35-40 (aziridine C), ~28 (C(CH₃)₃) | [4] |

| Storage Conditions | 2-8°C, under inert atmosphere | - |

Note: The exact chemical shifts in NMR spectra can vary slightly depending on the solvent and concentration. The values provided are approximate based on data for structurally similar compounds.

Part 4: Applications in Drug Discovery and Development

The synthetic utility of this compound stems from its ability to undergo highly stereoselective ring-opening reactions with a variety of nucleophiles. This allows for the introduction of diverse functionalities at the C3 position, leading to the synthesis of complex and biologically active molecules.[6][7]

Key Reactions and Synthetic Utility

Nucleophilic Ring-Opening:

The aziridine ring can be opened by a wide range of nucleophiles, including organocuprates, Grignard reagents, amines, thiols, and azides. The Boc group on the nitrogen atom directs the nucleophilic attack primarily to the less substituted C3 position, proceeding via an Sₙ2 mechanism with inversion of stereochemistry. This predictable reactivity is a cornerstone of its application in asymmetric synthesis.

Workflow for Ring-Opening and Elaboration:

Caption: General scheme for the synthetic application of the title compound.

Precursor to Biologically Active Molecules

While specific examples of blockbuster drugs synthesized directly from this particular aziridine are not always publicly disclosed in detail, the class of chiral aziridine-2-carboxylates are known to be key intermediates in the synthesis of:

-

Non-proteinogenic amino acids: These are crucial components of many modern pharmaceuticals, including enzyme inhibitors and peptidomimetics.

-

Antiviral agents: The synthesis of neuraminidase inhibitors, such as Tamiflu, involves intermediates that can be derived from chiral aziridines.[8]

-

Anticancer agents: The aziridine moiety itself is found in several natural and synthetic antitumor agents, such as Mitomycin C. Chiral aziridine building blocks are used to construct complex analogs with improved efficacy and reduced toxicity.[7]

-

Antibiotics: The synthesis of certain β-lactam antibiotics and other antibacterial agents can utilize chiral amino acid precursors derived from aziridines.

The use of enantiomerically pure this compound ensures that the final drug substance is a single enantiomer, which is often a strict regulatory requirement due to the different pharmacological and toxicological profiles of enantiomers.

Conclusion

This compound stands as a testament to the power of small, strained-ring heterocycles in modern organic synthesis. Its well-defined stereochemistry, coupled with its predictable and versatile reactivity, makes it an invaluable tool for the construction of complex, chiral molecules. For researchers and scientists in drug discovery and development, a thorough understanding of the synthesis and application of this building block is essential for the efficient and stereocontrolled synthesis of the next generation of therapeutic agents.

References

-

Harada, K., & Nakamura, I. (1978). Asymmetric synthesis of aziridine-2-carboxylic acid and the formation of chiral serine. Journal of the Chemical Society, Chemical Communications, (13), 522. [Link]

-

Recent Developments in Catalytic Asymmetric Aziridination. (2022). Molecules, 27(18), 5898. [Link]

-

Harada, K., & Nakamura, I. (1978). Asymmetric synthesis of aziridine-2-carboxylic acid and the formation of chiral serine. Journal of the Chemical Society, Chemical Communications, (13), 522. [Link]

-

Regioselective and Stereoselective Nucleophilic Ring Opening Reactions of a Phenyl-Substituted Aziridine: Enantioselective Synthesis of β-Substituted Tryptophan, Cysteine, and Serine Derivatives. (2002). The Journal of Organic Chemistry, 67(19), 6738–6741. [Link]

-

Harada, K., & Nakamura, I. (1978). Asymmetric Synthesis of Aziridine-2-carboxylic Acid and the Formation of Chiral Serine. Journal of the Chemical Society, Chemical Communications, (13), 522. [Link]

-

(R)-tert-Butyl 2-methylaziridine-1-carboxylate. MySkinRecipes. [Link]

-

Alonso, D. A., et al. (2012). aziridine-2-carboxylates: preparation, nucleophilic ring opening, and ring expansion. HETEROCYCLES, 85(12), 2845-2872. [Link]

-

Asymmetric Syntheses of Aziridine-2-carboxylates via Reductive Kinetic Resolution of 2H-Azirines. (2024). ChemRxiv. [Link]

-

Atom Economical Multi-Substituted Pyrrole Synthesis from Aziridine. (2021). Molecules, 26(11), 3169. [Link]

-

This compound. MySkinRecipes. [Link]

-

N-(1-Phenylethyl)aziridine-2-carboxylate esters in the synthesis of biologically relevant compounds. (2019). Beilstein Journal of Organic Chemistry, 15, 1789–1817. [Link]

-

Conversion of N-Boc-aziridine 126 to (S)-2-amino-7-methoxytetralin 129... ResearchGate. [Link]

-

The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine. (2022). Polymers, 14(16), 3291. [Link]

-

SYNTHESIS AND REACTIONS OF AZIRIDINE-2-CARBOXYLIC ESTERS. Delft University of Technology. [Link]

-

Photocatalytic Esterification under Mitsunobu Reaction Conditions Mediated by Flavin. The Royal Society of Chemistry. [Link]

-

Synthesis, NMR and Single Crystal Studies of (E)-tert-Butyl 2-(3-methyl-2,6-diarylpiperidin-4-ylidene)hydrazinecarboxylates. ResearchGate. [Link]

-

Recent advances in the accessibility, synthetic utility, and biological applications of aziridines. (2023). Organic & Biomolecular Chemistry, 21(21), 4445–4498. [Link]

-

Raise the anchor! Synthesis, X-ray and NMR characterization of 1,3,5-triazinanes with an axial: Tert-butyl group. ResearchGate. [Link]

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound [myskinrecipes.com]

- 4. The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. Buy (R)-tert-butyl 2-methylaziridine-1-carboxylate | 129319-91-1 [smolecule.com]

- 7. (R)-tert-Butyl 2-methylaziridine-1-carboxylate [myskinrecipes.com]

- 8. Recent advances in the accessibility, synthetic utility, and biological applications of aziridines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00424D [pubs.rsc.org]

(R)-1-tert-Butyl 2-methyl aziridine-1,2-dicarboxylate CAS number and properties

An In-Depth Technical Guide to (R)-1-tert-Butyl 2-methyl aziridine-1,2-dicarboxylate

Executive Summary: This document provides a comprehensive technical overview of this compound, a chiral aziridine derivative of significant interest in modern organic synthesis and pharmaceutical development. As a versatile building block, its unique structural features—a strained three-membered ring, a stereodefined center, and orthogonal protecting groups—render it a valuable precursor for the asymmetric synthesis of complex, high-value molecules. This guide details its physicochemical properties, established synthetic principles, characteristic reactivity, and critical safety protocols, serving as an essential resource for researchers and scientists in the field.

Introduction: The Strategic Value of Chiral Aziridines

Aziridines, the nitrogen-containing analogs of epoxides, are a cornerstone of synthetic chemistry due to the inherent ring strain of their three-membered heterocyclic structure.[1] This strain makes them susceptible to regio- and stereoselective ring-opening reactions, providing efficient pathways to a diverse array of nitrogen-containing compounds. When a stereocenter is incorporated, as in this compound, the molecule becomes a powerful chiral synthon.

The title compound is distinguished by several key features:

-

The (R)-Stereocenter: Provides a fixed point of chirality, essential for the construction of enantiomerically pure drugs and other biologically active molecules.[2]

-

N-Boc Protection: The N-tert-butoxycarbonyl (Boc) group serves as an activating group. Its electron-withdrawing nature enhances the electrophilicity of the ring carbons, facilitating nucleophilic attack.[3] It is also a standard protecting group that can be readily removed under acidic conditions.

-

Methyl Ester at C2: Offers a functional handle for further chemical transformations, such as hydrolysis, amidation, or reduction.

These attributes make this compound a highly valuable intermediate for introducing nitrogen-containing functional groups in asymmetric synthesis, particularly for the preparation of non-canonical α- and β-amino acids.[3][4]

Physicochemical Properties and Specifications

The fundamental properties of this compound are summarized below. This data is critical for experimental design, reaction setup, and ensuring material integrity.

| Property | Value | Reference(s) |

| CAS Number | 1239355-46-4 | [4][5] |

| Molecular Formula | C₉H₁₅NO₄ | [4][6] |

| Molecular Weight | 201.22 g/mol | [4][5][6] |

| Appearance | Colorless to Light Yellow Liquid | [4] |

| Typical Purity | ≥97% | [5] |

| Storage Conditions | Store at -20°C to 8°C, sealed and dry | [4][6] |

| Transportation | May require cold-chain transportation | [7] |

Principles of Asymmetric Synthesis

The synthesis of enantiopure aziridines like the target (R)-enantiomer is a non-trivial challenge that hinges on precise stereochemical control. While numerous methods exist for aziridination, achieving high enantioselectivity typically involves one of two strategic approaches: the use of a chiral substrate or the application of a chiral catalyst.[8] A generalized workflow for the asymmetric synthesis of such compounds is illustrated below.

Caption: Generalized workflow for catalytic asymmetric aziridination.

Key synthetic strategies reported for analogous chiral aziridine-2-carboxylates include:

-

Cyclization of Amino Alcohols: A common and conceptually straightforward approach involves starting from a chiral 1,2-amino alcohol. The hydroxyl group is converted into a good leaving group, followed by intramolecular nucleophilic substitution by the nitrogen atom to form the aziridine ring.[3]

-

Addition to Alkenes: The direct aziridination of alkenes, such as methyl acrylate, using a nitrogen source in the presence of a chiral catalyst is a highly efficient method.[1] The catalyst, often a transition metal complex with a chiral ligand, creates a chiral environment that directs the formation of one enantiomer over the other.

-

From Haloamines: Racemic aziridines can be formed from the cyclization of haloamines. Asymmetric variants of this process can employ chiral auxiliaries to induce the desired stereochemistry.[3][8]

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound is dominated by the reactivity of its strained ring. The N-Boc group activates the ring carbons (C2 and C3) toward nucleophilic attack, leading to selective ring-opening. This reaction is the cornerstone of its application as a building block for chiral amino acids and their derivatives.

Caption: Nucleophilic ring-opening pathways of the aziridine.

Regioselectivity of Ring-Opening: The site of nucleophilic attack (C2 vs. C3) is influenced by both steric and electronic factors, as well as the reaction conditions (e.g., Lewis or Brønsted acid catalysis).

-

Attack at C3 (Path A): Generally favored by many nucleophiles under neutral or basic conditions, leading to the formation of α-amino acid derivatives. This pathway is often less sterically hindered.

-

Attack at C2 (Path B): Attack at the carbon bearing the ester group can be promoted, particularly with the use of certain catalysts, yielding β-amino acid derivatives.

This controlled ring-opening makes the compound an ideal precursor for producing molecules for drug discovery, including enzyme inhibitors, peptide mimics, and other therapeutic agents.[2][8] Its applications extend to the synthesis of antibiotics and anticancer agents where precise stereochemistry is critical for biological activity.[2]

Analytical Characterization

Confirmation of the structure and purity of this compound relies on standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure, including the presence of the tert-butyl, methyl, and aziridine ring protons. Chiral shift reagents or coupling constant analysis can help verify stereochemistry.

-

Infrared (IR) Spectroscopy: Used to identify key functional groups, particularly the characteristic carbonyl stretches of the Boc-carbamate and the methyl ester.[4]

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound.

-

Chiral Chromatography (HPLC or GC): Essential for determining the enantiomeric excess (e.e.) of the material, ensuring its suitability for asymmetric synthesis.

Safety, Handling, and Storage

Aziridines as a class of compounds are known to be hazardous. The parent compound, 2-methylaziridine, is highly toxic, flammable, and a suspected carcinogen.[9] While the functional groups on the title compound modify its properties, the inherent risk associated with the aziridine ring necessitates stringent safety precautions.

Core Safety Recommendations:

-

Handling: All manipulations should be performed in a well-ventilated chemical fume hood.[10] Avoid all personal contact, including inhalation of vapors and skin contact.[10]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

-

Ignition Sources: Keep away from open flames, hot surfaces, and other sources of ignition.[9]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, as specified by the supplier (typically between -20°C and 8°C).[4] The compound may be moisture-sensitive.[9]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.

Users must consult the most current Safety Data Sheet (SDS) provided by the supplier before handling this compound.

Conclusion

This compound is a sophisticated and highly enabling chemical building block. Its pre-defined stereochemistry and versatile functional groups provide a reliable and efficient entry point for the asymmetric synthesis of complex nitrogenous compounds. For researchers and drug development professionals, a thorough understanding of its properties, reactivity, and handling requirements is paramount to leveraging its full synthetic potential safely and effectively.

References

- ChemScene.

- BLD Pharm. 1-tert-butyl 2-methyl (2S)

- Smolecule. (R)

- MySkinRecipes. (R)

- BLD Pharm.

- Sigma-Aldrich.

- MySkinRecipes. (R)

- Al-Essa, F. et al. Aziridine-2-carboxylates: preparation, nucleophilic ring opening, and ring expansion. HETEROCYCLES, Vol. 85, No. 12, 2012.

- Santa Cruz Biotechnology.

- Glixx Laboratories. 1-tert-butyl 2-methyl (2R)

- D'Adamio, G. et al. Recent advances in the accessibility, synthetic utility, and biological applications of aziridines. Organic & Biomolecular Chemistry, 2023.

Sources

- 1. Recent advances in the accessibility, synthetic utility, and biological applications of aziridines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00424D [pubs.rsc.org]

- 2. (R)-tert-Butyl 2-methylaziridine-1-carboxylate [myskinrecipes.com]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. This compound [myskinrecipes.com]

- 5. calpaclab.com [calpaclab.com]

- 6. chemscene.com [chemscene.com]

- 7. 181212-90-8|1-tert-Butyl 2-methyl aziridine-1,2-dicarboxylate|BLD Pharm [bldpharm.com]

- 8. Buy (R)-tert-butyl 2-methylaziridine-1-carboxylate | 129319-91-1 [smolecule.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

Molecular weight and formula of (R)-1-tert-Butyl 2-methyl aziridine-1,2-dicarboxylate

An In-Depth Technical Guide to (R)-1-tert-Butyl 2-methyl aziridine-1,2-dicarboxylate

Abstract

This compound is a high-value, chiral synthetic building block integral to the fields of medicinal chemistry and asymmetric synthesis. Its unique structure, featuring a strained three-membered aziridine ring, a stereodefined center, and orthogonal protecting groups, makes it a versatile precursor for a wide array of complex, enantiomerically pure molecules. This guide provides a comprehensive technical overview of its physicochemical properties, synthetic rationale, detailed characterization, and strategic applications, intended for researchers, chemists, and professionals in drug development. We will explore the causality behind its synthetic utility and provide field-proven insights into its application as a strategic intermediate.

Compound Identification and Physicochemical Properties

This compound is a chiral molecule whose utility is defined by its distinct functional groups: an N-Boc (tert-butoxycarbonyl) protected amine, a methyl ester, and a defined stereocenter at the C2 position of the aziridine ring. The tert-butyl ester serves as a robust protecting group, while the methyl ester provides a handle for further chemical transformations.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₅NO₄ | [1][2] |

| Molecular Weight | 201.22 g/mol | [1][2][3] |

| CAS Number | 1239355-46-4 | [1] |

| Appearance | Colorless to Light Yellow Liquid | [1] |

| Storage Conditions | Store at -20°C or 2-8°C, sealed under dry conditions | [1][4] |

| Synonym(s) | (R)-N-Boc-Aziridine-2-carboxylic acid methyl ester | [2] |

The Strategic Importance in Asymmetric Synthesis

The significance of this compound lies in the inherent reactivity of the aziridine ring combined with the stereochemical information encoded in its (R)-configuration.

-

The Aziridine Motif: The three-membered ring is highly strained and thus susceptible to regioselective and stereospecific ring-opening by a diverse range of nucleophiles. This reactivity provides a reliable pathway to introduce nitrogen-containing functionalities, which are ubiquitous in biologically active molecules.[5][6] Aziridine derivatives are precursors to amino acids, alkaloids, and other heterocyclic systems.[7][8]

-

Chiral Integrity: As a homochiral building block, it allows for the synthesis of enantiomerically pure target compounds. This is of paramount importance in drug development, where a single enantiomer is often responsible for the desired therapeutic effect while the other may be inactive or cause adverse effects.[1][6]

-

Orthogonal Protection: The N-Boc group and the methyl ester are "orthogonal," meaning one can be chemically manipulated or removed without affecting the other. The Boc group is stable to a wide range of conditions but can be readily cleaved under acidic conditions. The methyl ester can be hydrolyzed or transformed, providing a secondary point for molecular elaboration. This orthogonality is a cornerstone of modern multi-step organic synthesis.

Synthesis and Purification

The synthesis of chiral aziridine-2-carboxylates is a well-established field in organic chemistry. While multiple routes exist, a common and effective strategy involves the cyclization of a suitable precursor derived from a chiral amino acid. This ensures the stereochemistry is set from a readily available starting material.

Caption: High-level workflow for aziridine synthesis.

Synthetic Rationale

The presented protocol is a representative method based on the intramolecular nucleophilic substitution of a β-halo-α-amino acid derivative. The choice of (R)-serine methyl ester as the starting material directly installs the desired (R)-stereochemistry at the C2 position of the final aziridine.

-

Boc Protection: The amine of the starting amino ester is protected with Di-tert-butyl dicarbonate (Boc₂O). This is crucial to prevent the amine from acting as a nucleophile in subsequent steps and to install the final N-Boc group of the target molecule.

-

Hydroxyl Activation: The primary hydroxyl group is converted into a good leaving group, typically a tosylate or mesylate. This is achieved by reacting the alcohol with an appropriate sulfonyl chloride. This step "activates" the β-position for the subsequent cyclization.

-

Base-Mediated Cyclization: A non-nucleophilic base (e.g., potassium carbonate or DBU) is used to deprotonate the N-H of the carbamate. The resulting anion acts as an intramolecular nucleophile, attacking the β-carbon and displacing the tosylate leaving group to form the strained three-membered aziridine ring. This is an intramolecular Sₙ2 reaction.

Detailed Experimental Protocol

Disclaimer: This is a representative protocol. All laboratory work should be conducted by trained professionals with appropriate safety measures.

Step 1: Synthesis of (R)-1-tert-Butyl 2-methyl 3-hydroxy-2-(tert-butoxycarbonylamino)propanoate

-

To a stirred solution of (R)-Serine methyl ester hydrochloride (1.0 eq) in dichloromethane (DCM, ~0.2 M) at 0 °C, add triethylamine (2.2 eq) dropwise.

-

After 15 minutes, add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dissolved in DCM.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours under an inert atmosphere (e.g., Argon).

-

Monitor the reaction by TLC. Upon completion, quench with saturated aqueous NH₄Cl solution.

-

Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is often used directly in the next step.

Step 2: Tosylation of the Hydroxyl Group

-

Dissolve the crude product from Step 1 in DCM (~0.2 M) and cool to 0 °C.

-

Add p-toluenesulfonyl chloride (TsCl, 1.2 eq) followed by the dropwise addition of pyridine or triethylamine (1.5 eq).

-

Stir the reaction at 0 °C for 4-6 hours. The formation of a salt precipitate is typically observed.

-

Upon completion, dilute with DCM and wash sequentially with cold 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Step 3: Intramolecular Cyclization to form the Aziridine

-

Dissolve the crude tosylated intermediate in a polar aprotic solvent such as tetrahydrofuran (THF) or acetonitrile (~0.1 M).

-

Add finely ground anhydrous potassium carbonate (K₂CO₃, 3.0 eq) as the base.

-

Heat the mixture to reflux (typically 60-80 °C) and stir vigorously for 8-12 hours.

-

Monitor the reaction by TLC or GC-MS. Upon completion, cool the reaction to room temperature and filter off the solids.

-

Concentrate the filtrate under reduced pressure. The resulting crude oil is then purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound as a liquid.

Spectroscopic and Analytical Characterization

Structural verification is essential for confirming the successful synthesis of the target compound. The following data are what a researcher would expect to observe.

| Technique | Expected Observations |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~3.80 (s, 3H, -OCH₃); δ ~3.20 (dd, 1H, Aziridine-CH); δ ~2.55 (d, 1H, Aziridine-CH₂); δ ~2.30 (d, 1H, Aziridine-CH₂); δ 1.45 (s, 9H, -C(CH₃)₃). Note: The two protons on C3 are diastereotopic and will appear as distinct signals, likely doublets or doublets of doublets due to geminal and vicinal coupling. |

| ¹³C NMR (CDCl₃, 101 MHz) | δ ~168.0 (C=O, ester); δ ~160.0 (C=O, carbamate); δ ~82.0 (-C(CH₃)₃); δ ~52.5 (-OCH₃); δ ~36.0 (Aziridine-CH); δ ~34.0 (Aziridine-CH₂); δ ~28.0 (-C(CH₃)₃). |

| FT-IR (neat, cm⁻¹) | ~2980 (C-H stretch); ~1750 (C=O stretch, ester); ~1700 (C=O stretch, carbamate); ~1250, 1150 (C-O stretch). |

| Mass Spec. (ESI+) | Expected m/z: 202.10 [M+H]⁺, 224.08 [M+Na]⁺. |

Applications in Medicinal Chemistry and Organic Synthesis

The primary utility of this compound is as an electrophilic building block for constructing more complex chiral molecules.[5]

Sources

- 1. This compound [myskinrecipes.com]

- 2. chemscene.com [chemscene.com]

- 3. labsolu.ca [labsolu.ca]

- 4. 181212-90-8|1-tert-Butyl 2-methyl aziridine-1,2-dicarboxylate|BLD Pharm [bldpharm.com]

- 5. Buy (R)-tert-butyl 2-methylaziridine-1-carboxylate | 129319-91-1 [smolecule.com]

- 6. (R)-tert-Butyl 2-methylaziridine-1-carboxylate [myskinrecipes.com]

- 7. Recent advances in the accessibility, synthetic utility, and biological applications of aziridines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00424D [pubs.rsc.org]

- 8. 3-Arylaziridine-2-carboxylic Acid Derivatives and (3-Arylaziridin-2-yl)ketones: The Aziridination Approaches - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data (NMR, IR, Mass Spec) for substituted aziridine-2-carboxylates

An In-depth Technical Guide to the Spectroscopic Characterization of Substituted Aziridine-2-carboxylates

Introduction: The Aziridine-2-carboxylate Scaffold in Modern Chemistry

Aziridine-2-carboxylates are a class of strained, three-membered heterocyclic compounds that hold a prominent position in the landscape of organic chemistry and drug development.[1][2] Their significance stems from their dual identity as conformationally restricted analogues of α- and β-amino acids, making them invaluable chiral building blocks for the synthesis of complex, biologically active molecules.[1][3][4] The inherent ring strain of the aziridine moiety (approx. 26-27 kcal/mol) not only makes them susceptible to regioselective ring-opening reactions but also endows them with unique biological properties, positioning them as key intermediates in the synthesis of novel therapeutics, including protease inhibitors and antibacterial agents.[1][4][5]

Given their reactivity and the stereochemical complexity often involved, the unambiguous structural elucidation of substituted aziridine-2-carboxylates is paramount. A multi-technique spectroscopic approach, integrating Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), is indispensable for their characterization. This guide provides researchers, scientists, and drug development professionals with a comprehensive analysis of the core spectroscopic data associated with this vital class of compounds. We will delve into the causality behind experimental observations, provide field-proven protocols, and present data in a clear, comparative format to empower confident structural verification.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Decoding the Strained Ring

NMR spectroscopy is the most powerful tool for the definitive structural and stereochemical assignment of aziridine-2-carboxylates. The strained three-membered ring imposes a unique electronic and steric environment, giving rise to characteristic spectral patterns.

Expertise & Experience: The Causality Behind Aziridine NMR Signatures

The protons on the aziridine ring typically constitute a complex spin system (often ABX or ABC) due to their diastereotopicity, even in the absence of other stereocenters.[6] Their chemical shifts are governed by a confluence of factors:

-

Ring Strain: The high degree of ring strain leads to increased s-character in the C-H bonds, which, contrary to simple hybridization rules, results in the protons being relatively shielded, appearing in the upfield region of the spectrum.

-

Magnetic Anisotropy: The electron clouds of adjacent substituents, particularly N-acyl or N-sulfonyl groups and C3-aryl groups, create local magnetic fields that can either shield or deshield the ring protons depending on their spatial orientation.[7][8]

-

Substituent Effects: Electron-withdrawing groups on the nitrogen atom (e.g., tosyl, acyl) significantly deshield the adjacent ring protons (H2 and H3) by reducing electron density on the ring.[1] Conversely, N-alkyl groups have a lesser effect.

A crucial diagnostic feature for determining the stereochemistry of 2,3-disubstituted aziridines is the magnitude of the proton-proton coupling constants (J). It is a well-established principle that the vicinal coupling constant for cis protons is larger than for trans protons (Jcis > Jtrans).

¹H NMR Spectroscopic Data

The protons of the aziridine ring are typically found in the range of 1.5 - 3.5 ppm . The proton at the C2 position (H2), being adjacent to the electron-withdrawing carboxylate group, is generally the most deshielded of the ring protons.

Table 1: Representative ¹H NMR Data for Substituted Aziridine-2-carboxylates

| Compound | Proton Assignment | Multiplicity | Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) | Reference |

|---|---|---|---|---|---|

| Benzyl (S)-aziridine-2-carboxylate | HA (C3-H) | dd | 2.04 | ²JAB = 1.4, ³JAX = 2.9 | [6] |

| HB (C3-H) | dd | 1.89 | ²JAB = 1.4, ³JBX = 5.5 | [6] | |

| HX (C2-H) | dd | 2.58 | ³JAX = 2.9, ³JBX = 5.5 | [6] | |

| N-Trityl-Methyl-(2R)-aziridine-2-carboxylate Dipeptide Analogue | Aziridine CH 2 | dd | 1.45 | J = 6.6, 0.7 | [9] |

| Aziridine CH 2 | dd | 1.96 | J = 2.7, 0.7 | [9] | |

| Aziridine CH | dd | 1.99 | J = 6.6, 2.7 | [9] | |

| (S)-Aziridin-2-yl(diphenyl)methanol | CH N (C2-H) | dd | 2.94 | J = 6.1, 3.6 | [10] |

| CH N (C3-H) | d | 1.89 | J = 6.1 | [10] |

| | CH N (C3-H) | d | 1.73 | J = 3.6 |[10] |

Note: Data recorded in CDCl₃ unless otherwise specified. The N-H proton of unsubstituted aziridines often appears as a broad singlet and its chemical shift is solvent and concentration-dependent.[11]

¹³C NMR Spectroscopic Data

The carbon atoms of the aziridine ring are highly shielded due to ring strain and typically resonate in the 25 - 45 ppm region. The C2 carbon, attached to the carboxylate, is generally found further downfield than the C3 carbon.

Table 2: Representative ¹³C NMR Data for Substituted Aziridine-2-carboxylates

| Compound | C2 (ppm) | C3 (ppm) | Other Key Signals (ppm) | Reference |

|---|---|---|---|---|

| N-Trityl-Methyl-(2R)-aziridine-2-carboxylate Dipeptide Analogue | 34.15 | 29.94 | 171.12 (C=O), 74.73 (Trityl C) | [9] |

| Methyl 3,3-spiro(cyclohexane)aziridine-2-carboxylate | 46.9 | 111.0, 115.9 (spiro carbons) | 174.9 (C=O), 51.9 (OCH₃) | [12] |

| N-Trityl-Alanine-(2R)-aziridine-2-carboxylate Dipeptide Analogue | 34.17 | 30.12 | 170.74, 173.46 (C=O) |[9] |

Experimental Protocol: NMR Sample Preparation & Acquisition

A self-validating protocol ensures reproducibility and accuracy.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified aziridine-2-carboxylate derivative.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is often preferred due to its good solubilizing power and minimal interference.[6][9] Note that for N-H aziridines, quadrupolar coupling can affect spectra, and acetylation may be performed for clearer analysis.[11][13]

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), to calibrate the chemical shift scale to 0.00 ppm.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup & Acquisition:

-

Place the sample in the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire a standard ¹H NMR spectrum (e.g., 16-32 scans).

-

Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required for good signal-to-noise.

-

If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to confirm proton-proton and proton-carbon correlations, respectively.

-

Visualization: Influence of N-Substituents on ¹H Chemical Shifts

Caption: Effect of N-substituents on proton chemical shifts.

Part 2: Infrared (IR) Spectroscopy - Identifying Key Functional Groups

IR spectroscopy provides a rapid and effective method for confirming the presence of key functional groups within the aziridine-2-carboxylate structure.[14] The analysis hinges on identifying characteristic vibrational frequencies.

Characteristic IR Absorptions

The IR spectrum of an aziridine-2-carboxylate is dominated by the strong absorption of the ester carbonyl group, but other vibrations provide crucial confirmatory evidence.

-

C=O Stretch (Ester): This is typically the most intense band in the spectrum, appearing in the range of 1750-1720 cm⁻¹ .[9][15] Its exact position can be influenced by conjugation or substitution.

-

N-H Stretch: For N-unsubstituted or N-alkyl aziridines, a moderate absorption appears in the 3300-3500 cm⁻¹ region.[16] This band is absent in N-acyl or N-sulfonyl derivatives.

-

C-H Stretch: Aliphatic C-H stretches from the ring and ester alkyl chain appear just below 3000 cm⁻¹. Aromatic C-H stretches (if a C3-aryl substituent is present) will appear just above 3000 cm⁻¹.[15]

-

C-O Stretch (Ester): Strong bands corresponding to the C-O single bond stretch are found in the 1320-1210 cm⁻¹ region.[17]

-

SO₂ Stretch (for N-Tosyl derivatives): N-sulfonylated aziridines will exhibit strong, characteristic asymmetric and symmetric stretching bands for the SO₂ group around 1350 cm⁻¹ and 1160 cm⁻¹ , respectively.

Table 3: Key IR Absorption Frequencies for Aziridine-2-carboxylates

| Functional Group | Vibration Type | Characteristic Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Ester (R-COOR') | C=O Stretch | 1750 - 1720 | Strong, Sharp |

| Ester (R-COOR') | C-O Stretch | 1320 - 1210 | Strong |

| Aziridine (N-H) | N-H Stretch | 3500 - 3300 | Moderate, Broad |

| Alkyl | C-H Stretch | 2980 - 2850 | Moderate to Strong |

| Sulfonamide (R-SO₂-N) | S=O Asymmetric Stretch | 1370 - 1330 | Strong |

| Sulfonamide (R-SO₂-N) | S=O Symmetric Stretch | 1180 - 1150 | Strong |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

ATR has become the standard for its simplicity and minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a small amount (a few milligrams of solid or one drop of liquid) of the aziridine-2-carboxylate sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum (typically 16-32 scans are co-added for a high-quality spectrum).

-

Cleaning: Thoroughly clean the ATR crystal after analysis.

Visualization: IR Analysis Workflow

Caption: Diagnostic workflow for IR spectral analysis.

Part 3: Mass Spectrometry (MS) - Unveiling Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural insights through the analysis of its fragmentation patterns under ionization.[18]

Expertise & Experience: Fragmentation Driven by Ring Strain

The fragmentation of aziridine-2-carboxylates is fundamentally dictated by the high reactivity of the strained three-membered ring.[19] Under soft ionization techniques like Electrospray Ionization (ESI), protonation can occur at several sites, primarily the aziridine nitrogen or the ester carbonyl oxygen, leading to distinct fragmentation cascades.[19]

Key fragmentation pathways include:

-

Aziridine Ring Cleavage: The most characteristic pathway involves the cleavage of the C2-C3 bond, relieving the ring strain. This initial cleavage is often followed by further rearrangements and losses of small molecules.[19]

-

Loss of the Ester Group: A common fragmentation is the neutral loss of the ester substituent (e.g., loss of methoxycarbonyl radical, ·CO₂Me) or the entire ester group after rearrangement.[12]

-

Cleavage adjacent to Substituents: Fragmentation is also directed by substituents on the ring. For instance, in C3-aryl substituted aziridines, cleavage of the benzylic C2-C3 bond is common.

Table 4: Common Fragments and Neutral Losses in ESI-MS of Aziridine-2-carboxylates

| Precursor Ion | Fragmentation Process | Resulting Ion / Neutral Loss | Significance |

|---|---|---|---|

| [M+H]⁺ | Loss of Ester Alkene | [M+H - C₂H₄]⁺ (for ethyl ester) | Confirms ethyl ester moiety |

| [M+H]⁺ | Loss of Carboxylate Group | [M+H - CO₂R]⁺ | Indicates cleavage at C2 |

| [M+H]⁺ | Ring Cleavage (C2-C3) | Varies with substituents | Characteristic of aziridine core |

| [M+H]⁺ | Loss of N-substituent | [M+H - N-substituent]⁺ | Identifies the N-protecting group |

Experimental Protocol: ESI-MS Sample Preparation & Analysis

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

-

To aid ionization in positive mode ESI, a trace amount of an acid (e.g., 0.1% formic acid) is often added to the solvent to promote protonation ([M+H]⁺).[18]

-

-

Infusion and Analysis:

-

The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Acquire a full scan mass spectrum to identify the protonated molecular ion ([M+H]⁺) and confirm the molecular weight.

-

Perform tandem MS (MS/MS) on the isolated [M+H]⁺ ion. In this experiment, the precursor ion is fragmented by collision-induced dissociation (CID) to generate a product ion spectrum, revealing the characteristic fragmentation patterns.[18]

-

Visualization: Primary Fragmentation of an Aziridine-2-carboxylate

Caption: Common fragmentation pathways in ESI-MS.

Conclusion

The structural integrity of substituted aziridine-2-carboxylates is confirmed not by a single data point, but by the convergence of evidence from NMR, IR, and Mass Spectrometry. ¹H and ¹³C NMR provide the definitive map of the carbon skeleton and its stereochemistry, with characteristic upfield shifts for the ring atoms and predictable coupling constants. IR spectroscopy serves as a rapid check for essential functional groups, most notably the strong ester carbonyl absorption. Finally, mass spectrometry confirms the molecular weight and reveals fragmentation patterns fundamentally governed by the molecule's inherent ring strain. Together, these techniques provide the robust, self-validating system of analysis required to confidently advance these valuable molecules in research and development pipelines.

References

- A Comparative Guide to the Mass Spectrometry Fragmentation of (S)

- A Technical Guide to the NMR Spectroscopic Analysis of (S)

- SYNTHESIS AND REACTIONS OF AZIRIDINE-2-CARBOXYLIC ESTERS. University of Nijmegen.

- Kuzmič, S., Hrast, M., & Frlan, R. (2022). The Synthesis of (2R)-Aziridine-2-carboxylic Acid Containing Dipeptides. Acta Chimica Slovenica, 69(2), 261-270.

- Optically Pure Aziridin-2-yl Methanols as Readily Available 1H NMR Sensors for Enantiodiscrimination of α-Racemic Carboxylic Acids Containing Tertiary or Quaternary Stereogenic Centers. (2018). Molecules, 23(8), 1886.

- Asymmetric Syntheses of Aziridine-2-carboxylates via Reductive Kinetic Resolution of 2H-Azirines. (2024). ChemRxiv.

- The Synthesis of (2R)-Aziridine-2-carboxylic Acid Containing Dipeptides. (2022).

- Enantiomerically Enriched Aziridine‐2‐carboxylates via Copper‐Catalyzed Reductive Kinetic Resolution of 2H‐Azirines. (2024). HKU Scholars Hub.

- Chemical shifts. University of Regensburg.

- Aromatic sulphonamides of aziridine-2-carboxylic acid derivatives as novel PDIA1 and PDIA3 inhibitors. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1).

- Synthesis and structure of aziridine-2-carboxylic acid derivatives with asymmetric substituents attached to the nitrogen atom. (1993). Chemistry of Heterocyclic Compounds, 29(4), 422-426.

- aziridine-2-carboxylates: preparation, nucleophilic ring opening, and ring expansion. (2012). HETEROCYCLES, 85(12).

- 1H NMR Chemical Shifts.

- Table of Characteristic IR Absorptions. University of Colorado Boulder.

- Asymmetric Syntheses of Aziridine-2-carboxylates via Reductive Kinetic Resolution of 2H-Azirines. (2024). ChemRxiv.

- Aziridine Group Transfer via Transient N-Aziridinyl Radicals. (2021). Journal of the American Chemical Society, 143(34), 13548-13553.

- Infrared spectroscopy of metal carboxylates II. Analysis of Fe(III), Ni and Zn carboxylate solutions. (2002).

- Ion fragmentation of small molecules in mass spectrometry. (2010).

- Selectivity in the addition reactions of organometallic reagents to aziridine-2-carboxaldehydes: the effects of protecting groups and substitution patterns. (2011). Chemistry, 17(44), 12326-12339.

- Interpretation of Infrared Spectra, A Practical Approach. (2005). Wiley Analytical Science.

- 12.8: Infrared Spectra of Some Common Functional Groups. (2025). Chemistry LibreTexts.

- The Synthesis of (2R)-Aziridine-2-carboxylic Acid Containing Dipeptides. (2022). PubMed.

- Methyl aziridine-2-carboxyl

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. Aziridine Group Transfer via Transient N-Aziridinyl Radicals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. The Synthesis of (2R)-Aziridine-2-carboxylic Acid Containing Dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Aromatic sulphonamides of aziridine-2-carboxylic acid derivatives as novel PDIA1 and PDIA3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. ucl.ac.uk [ucl.ac.uk]

- 8. Selectivity in the addition reactions of organometallic reagents to aziridine-2-carboxaldehydes: the effects of protecting groups and substitution patterns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Optically Pure Aziridin-2-yl Methanols as Readily Available 1H NMR Sensors for Enantiodiscrimination of α-Racemic Carboxylic Acids Containing Tertiary or Quaternary Stereogenic Centers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemrxiv.org [chemrxiv.org]

- 12. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 13. hub.hku.hk [hub.hku.hk]

- 14. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 15. uanlch.vscht.cz [uanlch.vscht.cz]

- 16. researchgate.net [researchgate.net]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. uab.edu [uab.edu]

- 19. pdf.benchchem.com [pdf.benchchem.com]

The Lynchpin of Asymmetric Synthesis: A Technical Guide to Chiral Aziridine-2-carboxylates as Versatile Building Blocks

<

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral aziridine-2-carboxylates stand as uniquely powerful intermediates in modern organic synthesis. Their inherent ring strain, coupled with the stereochemical information encoded within their structure, makes them exceptionally versatile building blocks for the construction of complex, nitrogen-containing molecules.[1][2][3] This guide provides an in-depth exploration of the synthesis, reactivity, and strategic application of these synthons. We will delve into the mechanistic underpinnings of their formation and ring-opening reactions, offering field-proven insights into experimental design and execution. The aim is to equip researchers and drug development professionals with the knowledge to strategically leverage chiral aziridine-2-carboxylates in the synthesis of novel therapeutics and other high-value chemical entities.

Introduction: The Strategic Advantage of a Strained Ring

Aziridines, the nitrogen-containing analogs of epoxides, possess significant ring strain (approximately 26-27 kcal/mol), which renders them susceptible to nucleophilic ring-opening reactions.[1] When a carboxylate group is appended to the C2 position of a chiral aziridine, a powerful synthetic tool emerges. This arrangement offers a confluence of desirable features:

-

Stereochemical Control: The defined stereochemistry at C2 (and often C3) can be transferred with high fidelity to the product of a ring-opening reaction.[4][5]

-

Dual Reactivity: The molecule contains two key functional handles: the electrophilic aziridine ring and the versatile carboxylate group, which can be transformed into a wide array of other functionalities.[4][6]

-

Access to Diverse Scaffolds: Regio- and stereoselective ring-opening provides access to a multitude of valuable nitrogenous compounds, including α- and β-amino acids, amino alcohols, and complex heterocyclic systems.[1][4]

The strategic importance of these building blocks is underscored by their application in the total synthesis of numerous biologically active molecules and pharmaceuticals.[2][6] This guide will systematically explore the key facets of their chemistry.

Enantioselective Synthesis: Forging the Chiral Core

The utility of aziridine-2-carboxylates is fundamentally dependent on the ability to prepare them in high enantiopurity. Several robust strategies have been developed to achieve this.

Catalytic Asymmetric Aziridination

One of the most powerful methods for the direct synthesis of chiral aziridines is the catalytic asymmetric aziridination of α,β-unsaturated esters. This approach often involves the reaction of an imine with a diazo compound in the presence of a chiral Lewis acid catalyst.

A notable example is the Wulff aziridination, which utilizes chiral catalysts derived from VAPOL (vaulted biaryl phosphine) or VANOL ligands with a boron source.[7][8] This system has proven to be highly effective for the synthesis of cis-3-substituted aziridine-2-carboxylates from N-benzhydryl imines and ethyl diazoacetate (EDA), often achieving excellent yields and high enantioselectivities.[7][8]

Mechanism Insight: The proposed mechanism involves the coordination of the Lewis acid to the imine, activating it for nucleophilic attack by the diazo compound.[8] This leads to a zwitterionic intermediate which then undergoes ring closure to form the aziridine.[8] The chiral ligand environment dictates the facial selectivity of the attack, thereby controlling the stereochemical outcome.

From Chiral Precursors

An alternative strategy involves the use of starting materials from the chiral pool, such as amino acids. For instance, serine and threonine can be converted into their corresponding enantiopure aziridine-2-carboxylates.[9] This typically involves the conversion of the β-hydroxyl group of the amino acid into a good leaving group, followed by intramolecular nucleophilic substitution by the nitrogen atom.[1] This method is stereospecific and relies on the ability of the amine and the leaving group to adopt a trans-coplanar arrangement for efficient cyclization.[1]

Table 1: Comparison of Synthetic Strategies for Chiral Aziridine-2-carboxylates

| Strategy | Key Features | Advantages | Limitations |

| Catalytic Asymmetric Aziridination | Reaction of imines and diazoacetates with a chiral catalyst. | High enantioselectivity and diastereoselectivity; broad substrate scope.[7][8] | Requires specialized chiral ligands and catalysts. |

| From Chiral Pool (e.g., Amino Acids) | Intramolecular cyclization of β-functionalized amino acids. | Access to enantiopure products from readily available starting materials.[1][9] | Scope can be limited by the availability of the chiral precursor. |

| Aza-Darzens Reaction | Reaction of an imine with an α-haloester enolate. | Can be highly diastereoselective, particularly with chiral auxiliaries on the imine.[4][7] | Often requires stoichiometric chiral auxiliaries. |

| Kinetic Resolution | Selective reaction of one enantiomer of a racemic precursor. | Can provide access to both enantiomers of the aziridine and the resolved starting material.[6] | Maximum theoretical yield for the desired product is 50%. |

The Heart of Versatility: Ring-Opening Reactions

The synthetic utility of chiral aziridine-2-carboxylates is most profoundly expressed through their ring-opening reactions. The regioselectivity of these reactions is a critical consideration and is influenced by the nature of the nucleophile, the substituents on the aziridine ring, and the reaction conditions.

Regioselectivity: The C2 vs. C3 Attack

Nucleophilic attack on an activated aziridine-2-carboxylate can occur at either the C2 (α-carbon) or C3 (β-carbon) position.

-

Attack at C3 (β-position): This is the most common pathway, particularly for heteroatom nucleophiles.[1][5] This SN2 reaction proceeds with inversion of configuration at C3 and leads to the formation of α-substituted β-amino acid derivatives. The presence of an electron-withdrawing group (EWG) on the aziridine nitrogen (e.g., sulfonyl, acyl, carbamoyl) activates the ring, making it more susceptible to nucleophilic attack.[1][3]

-

Attack at C2 (α-position): Attack at the carbon bearing the carboxylate group is less common but can be favored under certain conditions, leading to β-substituted α-amino acid derivatives.[5] The regioselectivity can be influenced by the steric and electronic properties of the substituents on the aziridine ring and the nucleophile.[10][11]

Experimental Protocol: Nucleophilic Ring-Opening with Thiophenol

This protocol details a representative regioselective ring-opening of an N-activated aziridine-2-carboxylate with a soft nucleophile, such as thiophenol, which typically attacks the less hindered C3 position.[12]

Objective: To synthesize a chiral α-amino-β-thioether derivative.

Materials:

-

N-Tosyl-ethyl-3-phenylaziridine-2-carboxylate (1 equivalent)

-

Thiophenol (1.5 equivalents)

-

Potassium Carbonate (K₂CO₃) (2 equivalents)

-

Acetonitrile (CH₃CN), anhydrous

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried, round-bottom flask under an argon atmosphere, add the N-tosyl-aziridine-2-carboxylate and anhydrous acetonitrile.

-

Add potassium carbonate to the solution and stir the suspension at room temperature for 10 minutes.

-

Add thiophenol dropwise to the stirring suspension.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired ring-opened product.

Rationale for Choices:

-

N-Tosyl Group: The tosyl group is a strong electron-withdrawing group that activates the aziridine ring towards nucleophilic attack and often directs the nucleophile to the C3 position.[1]

-

K₂CO₃: A mild base is used to deprotonate the thiophenol, generating the more nucleophilic thiophenolate anion.

-

Acetonitrile: A polar aprotic solvent is chosen to dissolve the reactants and facilitate the SN2 reaction.

Beyond Ring-Opening: Expanding the Synthetic Toolbox

While ring-opening is the most common transformation, chiral aziridine-2-carboxylates can participate in other synthetically valuable reactions.

Ring Expansion Reactions

The inherent strain of the aziridine ring can be harnessed to drive ring expansion reactions. For example, aziridine-2-carboxylates can be converted into β-lactams, the core structural motif of penicillin and cephalosporin antibiotics.[13][14] This transformation can be achieved through various methods, including carbonylation reactions catalyzed by transition metals like cobalt.[13]

1,3-Dipolar Cycloadditions

Aziridine-2-carboxylates can serve as precursors to azomethine ylides, which are potent 1,3-dipoles.[6] These intermediates can undergo thermal or photochemical ring-opening to form the ylide, which can then be trapped in a [3+2] cycloaddition reaction with a dipolarophile (e.g., an alkene or alkyne). This strategy provides a powerful route to construct highly substituted five-membered nitrogen-containing heterocycles, such as pyrrolidines, with excellent stereocontrol.[6]

Applications in Drug Discovery and Development

The diverse structures accessible from chiral aziridine-2-carboxylates make them invaluable in medicinal chemistry.[2][15]

-

Constrained Amino Acids: The synthesis of non-natural and conformationally constrained amino acids is a key strategy in peptide and peptidomimetic drug design. Aziridine-2-carboxylates provide a direct entry into various classes of these modified amino acids.[16]

-

Anticancer and Antimicrobial Agents: The aziridine moiety itself is present in several natural products and synthetic compounds with potent biological activity, including antitumor and antimicrobial properties.[2][17] Furthermore, they serve as intermediates for more complex therapeutic agents. For instance, derivatives of aziridine-2-carboxylic acid have been investigated as inhibitors of protein disulfide isomerase (PDI), a target for anti-cancer and anti-thrombotic therapies.[17][18]

-

β-Lactam Antibiotics: As mentioned, the ability to convert aziridine-2-carboxylates into β-lactams provides a synthetic route to new antibiotic candidates.[13][19]

Conclusion and Future Outlook

Chiral aziridine-2-carboxylates have firmly established themselves as elite building blocks in asymmetric synthesis. The continuous development of novel enantioselective aziridination methods, coupled with an ever-expanding understanding of their reactivity, ensures their continued prominence. Future research will likely focus on the development of more sustainable catalytic systems, the exploration of novel ring-opening and rearrangement cascades, and the application of these versatile synthons to increasingly complex and challenging targets in drug discovery and materials science. The ability to harness the controlled release of ring strain in these small, chiral molecules will undoubtedly continue to unlock new frontiers in chemical synthesis.

References

- Aziridine-2-carboxylates: preparation, nucleophilic ring opening, and ring expansion. (2012). HETEROCYCLES, 85(12).

- Asymmetric Syntheses of Aziridine-2-carboxylates via Reductive Kinetic Resolution of 2H-Azirines. (n.d.). ChemRxiv.

-

Takemoto thiourea‐catalyzed asymmetric aziridination of α‐acyl acrylates. (n.d.). ResearchGate. [Link]

-

Highly Diastereoselective Alkylation of Aziridine-2-carboxylate Esters: Enantioselective Synthesis of LFA-1 Antagonist BIRT-377. (2005). MSU chemistry. [Link]

-

Unexplored Nucleophilic Ring Opening of Aziridines. (n.d.). MDPI. [Link]

-

Highlights of the Chemistry of Enantiomerically Pure Aziridine‐2‐carboxylates. (n.d.). ResearchGate. [Link]

-

A Review on Recent Approaches to the Asymmetric Synthesis of Aziridines Derivatives. (n.d.). Journal of Chemistry Letters. [Link]

-

Aziridine Ring Opening as Regio- and Stereoselective Access to C-Glycosyl-Aminoethyl Sulfide Derivatives. (n.d.). NIH. [Link]

-

Recent Synthetic Applications of Chiral Aziridines. (n.d.). SciSpace. [Link]

-

Regioselective ring opening of aziridine for synthesizing azaheterocycle. (2023). Frontiers. [Link]

-

Alkylative Aziridine Ring-Opening Reactions. (2021). NIH. [Link]

-

3-Arylaziridine-2-carboxylic Acid Derivatives and (3-Arylaziridin-2-yl)ketones: The Aziridination Approaches. (2021). NIH. [Link]

-

SYNTHESIS AND REACTIONS OF AZIRIDINE-2-CARBOXYLIC ESTERS. (n.d.). [Link]

-

Synthetic Aziridines in Medicinal Chemistry: A Mini-Review. (n.d.). ResearchGate. [Link]

-

A mild, general preparation of N-acyl aziridines and 2-substituted 4(S)-benzyloxazolines. (n.d.). [Link]

-

Diastereoselective synthesis of 2-fluoroaziridine-2-carboxylates by Reformatsky-type aza-Darzens reaction. (n.d.). PMC - PubMed Central. [Link]

-

N-(phenylacetyl)glycyl-D-aziridine-2-carboxylate, an acyclic amide substrate of beta-lactamases. (n.d.). PubMed. [Link]

-

The synthetic strategy of using chiral aziridine‐2‐carboxylate. (n.d.). ResearchGate. [Link]

-

Catalytic Asymmetric Aziridination with Catalysts Derived from VAPOL and VANOL. (n.d.). MSU chemistry. [Link]

-

N-(Phenylacetyl)glycyl-D-aziridine-2-carboxylate, an acylic amide substrate of .beta.-lactamases. (n.d.). ACS Publications. [Link]

-

Aromatic sulphonamides of aziridine-2-carboxylic acid derivatives as novel PDIA1 and PDIA3 inhibitors. (2023). Taylor & Francis Online. [Link]

-

Aromatic sulphonamides of aziridine-2-carboxylic acid derivatives as novel PDIA1 and PDIA3 inhibitors: Journal of Enzyme Inhibition and Medicinal Chemistry: Vol 38, No 1. (n.d.). [Link]

-

Recent advances in the accessibility, synthetic utility, and biological applications of aziridines. (2023). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

2H-Azirines in medicinal chemistry. (n.d.). ResearchGate. [Link]

-

Novel and Recent Synthesis and Applications of β-Lactams. (n.d.). PMC - PubMed Central. [Link]

-

Recent Synthetic Applications of Chiral Aziridines. (2000). Semantic Scholar. [Link]

-

Interconversions of aziridine carboxylates and .beta.-lactams. (n.d.). ACS Publications. [Link]

-

Synthesis of aziridine-2-carboxylates via conjugate addition of an amine to 2-(5H)-furanon-3-yl methanesulfonate: application to. (n.d.). ElectronicsAndBooks. [Link]

-

Recent updates and future perspectives in aziridine synthesis and reactivity. (n.d.). PMC. [Link]

-

Highlights of the chemistry of enantiomerically pure aziridine-2-carboxylates. (n.d.). ResearchGate. [Link]

-

3-Arylaziridine-2-carboxylic Acid Derivatives and (3-Arylaziridin-2-yl)ketones: The Aziridination Approaches. (n.d.). BioKB. [Link]

-

Organocatalytic regio- and enantioselective formal [4 + 2]-annulation of chiral nitrogen-containing dipoles. (2023). OAE Publishing Inc.. [Link]

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. 3-Arylaziridine-2-carboxylic Acid Derivatives and (3-Arylaziridin-2-yl)ketones: The Aziridination Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 9. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 10. Frontiers | Regioselective ring opening of aziridine for synthesizing azaheterocycle [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. Aziridine Ring Opening as Regio- and Stereoselective Access to C-Glycosyl-Aminoethyl Sulfide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 17. tandfonline.com [tandfonline.com]

- 18. tandfonline.com [tandfonline.com]

- 19. N-(phenylacetyl)glycyl-D-aziridine-2-carboxylate, an acyclic amide substrate of beta-lactamases: importance of the shape of the substrate in beta-lactamase evolution - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the ring strain and reactivity of N-Boc activated aziridines

An In-Depth Technical Guide to the Ring Strain and Reactivity of N-Boc Activated Aziridines

Abstract

Aziridines, the nitrogen-containing analogues of epoxides, are powerful synthetic intermediates owing to the inherent strain of their three-membered ring.[1][2] This guide provides a comprehensive examination of aziridines activated by an N-tert-butyloxycarbonyl (Boc) group. We will explore the fundamental principles of ring strain, dissect the electronic influence of the N-Boc activating group, and detail the resulting reactivity patterns, with a primary focus on nucleophilic ring-opening reactions. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique synthetic potential of these versatile building blocks.

The Energetic Driving Force: Understanding Ring Strain in Aziridines

The reactivity of aziridines is fundamentally driven by the release of inherent ring strain upon transformation.[1][3] This strain, estimated to be around 26-27 kcal/mol, arises from the geometric constraints of the three-membered heterocycle.[2] It is a composite of several contributing factors:

-

Angle Strain (Baeyer Strain): The internal C-N-C and N-C-C bond angles in an aziridine ring are compressed to approximately 60°, a significant deviation from the ideal tetrahedral (109.5°) or trigonal planar (120°) geometries. This deviation creates substantial energetic strain.[4]

-

Torsional Strain (Pitzer Strain): The C-H and N-H (or N-substituent) bonds on adjacent atoms are forced into an eclipsed conformation, leading to repulsive electronic interactions that further destabilize the molecule.

-

Pyramidal Inversion: The nitrogen atom in an aziridine undergoes pyramidal inversion, a process with a higher energy barrier (8-12 kcal/mol) compared to acyclic amines. This contributes to the overall energetic landscape of the molecule.[5]

This stored potential energy makes the aziridine ring susceptible to reactions that lead to a more stable, open-chain structure, providing a powerful thermodynamic driving force for their synthetic transformations.[1][3]

| Compound | Ring Strain Energy (kcal/mol) | Key Structural Features |

| Cyclopropane | ~27.5 | C-C-C angles of 60° |

| Aziridine | ~26-27 | C-N-C angle ~60°, undergoes nitrogen inversion[2] |

| Oxirane (Epoxide) | ~27.3 | C-O-C angle of ~61.5° |

The "Activation" Concept: Role of the N-Boc Group

While non-activated aziridines (bearing N-H or N-alkyl groups) can undergo ring-opening, these reactions often require harsh conditions or strong acids.[6][7] The introduction of an electron-withdrawing group (EWG) on the nitrogen atom "activates" the ring, making it significantly more susceptible to nucleophilic attack under milder conditions.[2][8]

The N-tert-butyloxycarbonyl (Boc) group is a carbamate that serves as an excellent activating group for several key reasons:

-

Inductive and Resonant Effects: The carbonyl group in the Boc moiety withdraws electron density from the nitrogen atom both inductively and through resonance. This electronic pull polarizes and weakens the C-N bonds of the aziridine ring.

-

Enhanced Electrophilicity: By reducing the electron density within the ring, the N-Boc group renders the ring carbons more electrophilic and thus more susceptible to attack by nucleophiles.

-

Facile Deprotection: The Boc group is famously labile under acidic conditions (e.g., using trifluoroacetic acid), allowing for its clean removal post-transformation to yield a primary or secondary amine, a crucial feature in multi-step synthesis.[9]

The N-Boc group thus provides a perfect balance: it sufficiently activates the aziridine for a wide range of transformations while remaining a readily cleavable protecting group.

Reactivity & Mechanistic Pathways of N-Boc Aziridines

The cornerstone of N-Boc aziridine chemistry is the nucleophilic ring-opening reaction. The regiochemical outcome of this reaction is a critical consideration for any synthetic application.

Nucleophilic Ring-Opening: A Regioselective Process

The ring-opening of N-Boc activated aziridines with nucleophiles generally proceeds via an Sₙ2-type mechanism . The attack predominantly occurs at the sterically less hindered carbon atom.

The regioselectivity is governed by a combination of steric and electronic factors:

-

Steric Hindrance: The nucleophile will preferentially approach the carbon atom with fewer or smaller substituents. This is the dominant factor in most cases.

-

Electronic Stabilization: While the reaction has strong Sₙ2 character, any partial positive charge that develops in the transition state is better stabilized at a more substituted carbon. In cases with strongly electron-donating substituents (like a phenyl group), this can sometimes influence the regioselectivity, favoring attack at the more substituted position.[1]

-

Lewis Acid Catalysis: The addition of a Lewis acid can coordinate to the aziridine nitrogen, further enhancing the electrophilicity of the ring carbons and promoting ring-opening. In some cases, this can shift the mechanism towards a more Sₙ1-like pathway, favoring attack at the more substituted carbon where a carbocation-like character is better stabilized.[10][11]

Caption: General mechanism for the regioselective ring-opening of an N-Boc aziridine.

Summary of Regiochemical Outcomes

| Substrate | Nucleophile | Conditions | Major Product (Attack at) | Rationale |

| 2-Alkyl-N-Boc-aziridine | Azide (N₃⁻) | Aprotic Solvent | C3 (Less substituted) | Classic Sₙ2, sterically controlled[1] |

| 2-Alkyl-N-Boc-aziridine | Organocuprate (R₂CuLi) | THF, -78 °C | C3 (Less substituted) | Soft nucleophile, favors Sₙ2 pathway |

| 2-Phenyl-N-Boc-aziridine | Cyanide (CN⁻) | Protic Solvent | C2 (More substituted) | Sₙ2-like, but transition state stabilized by phenyl group[1] |

| 2-Alkyl-N-Boc-aziridine | Amine (R₂NH) | B(C₆F₅)₃ (Lewis Acid) | C2 (More substituted) | Lewis acid promotes Sₙ1 character[12] |

Key Experimental Protocols & Workflows

A self-validating protocol is crucial for reproducible results. The following methodologies include explanations for key steps, ensuring both technical accuracy and practical insight.

Synthesis of N-Boc Aziridines from Alkenes

A modern and efficient method for aziridination involves the direct amination of an olefin using a suitable nitrogen source. This avoids the multi-step sequences required in classical methods like the Wenker synthesis.[13]

Caption: Experimental workflow for the direct aziridination of an alkene.

Step-by-Step Protocol:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the alkene (1.0 equiv). Dissolve it in a suitable solvent such as hexafluoroisopropanol (HFIP), which is known to promote the reaction.[14]

-

Causality: An inert atmosphere prevents side reactions with oxygen or moisture. HFIP is a highly polar, non-nucleophilic solvent that can stabilize charged intermediates and facilitate the aminating agent's activity.

-

-

Reagent Addition: Add N-Boc-O-tosylhydroxylamine (TsONHBoc) (1.2 equiv) portion-wise to the stirred solution at room temperature.[14]

-

Monitoring: Stir the reaction at ambient temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting alkene is consumed (typically 2-12 hours).

-

Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3x).

-

Causality: The basic bicarbonate solution neutralizes any acidic byproducts. Extraction isolates the organic product from the aqueous phase.

-

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the pure N-Boc aziridine.

Regioselective Ring-Opening with an Amine Nucleophile